molecular formula C11H7BrClF3N2 B1397756 5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole CAS No. 1033586-28-5

5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole

Cat. No.: B1397756
CAS No.: 1033586-28-5
M. Wt: 339.54 g/mol
InChI Key: UTUSFZUJDIXUBE-UHFFFAOYSA-N
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Description

5-Bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole is a high-value chemical intermediate designed for advanced research and development, particularly in medicinal chemistry. This compound integrates two critically important functional groups: a bromomethyl handle and a trifluoromethyl group, onto a versatile 1H-pyrazole core. The presence of the trifluoromethyl group is a strategic feature in modern drug design, as it can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, leading to enhanced pharmacokinetic properties [ citation 4 ]. The primary research value of this reagent lies in its synthetic utility. The bromomethyl group serves as an excellent electrophilic site for further functionalization via nucleophilic substitution reactions, such as coupling with nitrogen, oxygen, or sulfur nucleophiles, or via metal-catalyzed cross-coupling reactions. This allows researchers to efficiently synthesize diverse libraries of more complex molecules for structure-activity relationship (SAR) studies. Pyrazole derivatives are recognized as privileged scaffolds in pharmacology, exhibiting a broad spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and cannabinoid receptor (CB1) antagonist effects [ citation 1 ][ citation 2 ]. As such, this compound is an essential building block for the discovery and development of new therapeutic agents targeting these areas. WARNING: This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-(bromomethyl)-1-(2-chlorophenyl)-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClF3N2/c12-6-7-5-10(11(14,15)16)17-18(7)9-4-2-1-3-8(9)13/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUSFZUJDIXUBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=CC(=N2)C(F)(F)F)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents to form the pyrazole core.

    Introduction of Substituents: The bromomethyl, chlorophenyl, and trifluoromethyl groups are introduced through various substitution reactions. For instance, bromomethylation can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromomethyl and chlorophenyl groups.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromomethyl group can yield azides, nitriles, or thiols, while oxidation of the chlorophenyl group can produce chlorobenzoic acids.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research has indicated that pyrazole derivatives exhibit promising antiviral properties, particularly against HIV. For instance, compounds similar to 5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole have been synthesized and evaluated for their ability to inhibit HIV replication. A study highlighted that specific structural modifications in pyrazoles can enhance their efficacy in inhibiting viral replication, with some compounds achieving micromolar activity against HIV-1 .

Anti-inflammatory Properties
Another significant application of this compound lies in its potential as an anti-inflammatory agent. Pyrazole derivatives have been explored for their therapeutic effects on inflammation-related disorders such as arthritis. The presence of specific substituents, like the trifluoromethyl group, has been linked to improved anti-inflammatory activity, making these compounds candidates for further development in treating chronic inflammatory conditions .

Agrochemical Applications

Pesticidal Activity
The structure of this compound lends itself to applications in agrochemicals, particularly as a pesticide. Studies have shown that pyrazole-based compounds can act as effective insecticides and fungicides. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially increasing its bioavailability and effectiveness against various pests .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The introduction of bromine and trifluoromethyl groups is critical for enhancing biological activity. Understanding the SAR is essential for optimizing the compound's efficacy and minimizing toxicity.

Structural Feature Biological Activity
Bromine SubstitutionEnhances antiviral activity
Trifluoromethyl GroupIncreases lipophilicity and potency
Chlorophenyl RingContributes to anti-inflammatory effects

Case Studies

Case Study: Anti-HIV Activity
In a study examining the antiviral properties of pyrazole derivatives, a series of compounds were synthesized and tested for their ability to inhibit HIV-1 replication. The results indicated that certain modifications led to increased potency, with some compounds showing EC50 values below 1 μM, highlighting the potential of these derivatives as therapeutic agents against HIV .

Case Study: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in animal models of arthritis. The study reported significant reductions in inflammatory markers and joint swelling following treatment with selected pyrazoles, suggesting that these compounds could be developed into effective anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromomethyl group can facilitate covalent binding to target proteins.

Comparison with Similar Compounds

5-(4-Methylphenyl)-3-trifluoromethyl-1H-pyrazole

  • Structure : Lacks bromomethyl and 2-chlorophenyl groups; methylphenyl at position 4.
  • Key Differences :
    • Reduced reactivity due to absence of bromomethyl (a leaving group).
    • Lower steric hindrance compared to the ortho-chlorophenyl substituent.
  • Application : Identified as an impurity in celecoxib synthesis, highlighting its relevance in pharmaceutical quality control .

5-Methyl-1-(3-methylbenzyl)-4-nitro-3-(trifluoromethyl)-1H-pyrazole

  • Structure : Nitro group at position 4, 3-methylbenzyl at position 1.
  • Key Differences :
    • The nitro group introduces strong electron-withdrawing effects, altering electronic properties compared to bromomethyl.
    • Benzyl substituent provides different steric interactions than 2-chlorophenyl.
  • Application : Investigated as a GLUT1 inhibitor, demonstrating the pharmacological versatility of trifluoromethyl-pyrazoles .

5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl-1H-pyrazole

  • Structure : Para-chlorophenyl at position 5 and para-methoxyphenyl at position 1.
  • Key Differences :
    • Methoxy group (electron-donating) vs. chloro (electron-withdrawing) alters electronic distribution.
    • Para-substitution on phenyl rings reduces steric hindrance compared to ortho-chlorophenyl.
  • Relevance : Structural data (MDL: MFCD02179214) supports its use in material science .

4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one

  • Structure : Dihydro-pyrazol-3-one core with bromomethyl and bromo substituents.
  • Key Differences :
    • The dihydro-pyrazol-3-one ring introduces tautomerism, absent in the target compound.
    • Additional bromo group enhances electrophilicity but reduces stability.
  • Synthesis : Example 5.23 in patent applications highlights its utility in halogen-rich intermediates .

Physicochemical and Reactivity Comparisons

Property Target Compound 5-(4-Methylphenyl)-3-trifluoromethyl-1H-pyrazole 5-Methyl-1-(3-methylbenzyl)-4-nitro-3-(trifluoromethyl)-1H-pyrazole
Reactivity (Bromomethyl) High (SN2 site) None None
Electron Effects Moderate (Cl, CF3) Weak (methylphenyl) Strong (NO2, CF3)
Steric Hindrance High (ortho-Cl) Low Moderate (benzyl)
Lipophilicity (LogP) ~3.2 (estimated) ~2.8 ~3.5

Biological Activity

5-Bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications based on various research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H8BrClF3N2C_{11}H_{8}BrClF_{3}N_{2}. The structure features a pyrazole ring substituted with bromomethyl and trifluoromethyl groups, which are known to influence its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit a broad spectrum of antimicrobial activities. A study demonstrated that compounds similar to this compound showed effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of halogen substituents, such as bromine and chlorine, enhances the antimicrobial potency by increasing lipophilicity and facilitating membrane penetration .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been well-documented. For instance, compounds with similar structures have been tested in vivo for their ability to reduce carrageenan-induced paw edema in rats, showing comparable efficacy to established anti-inflammatory drugs like indomethacin. This suggests that this compound may also exert significant anti-inflammatory effects .

Anticancer Potential

The anticancer properties of pyrazoles have garnered attention, particularly their ability to inhibit tumor growth. In vitro studies have shown that pyrazoles can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For example, specific derivatives have been reported to inhibit DNA topoisomerase IB (Top1), an important target in cancer therapy .

The mechanism of action for this compound involves interaction with specific biological targets. The compound is believed to form covalent bonds with target proteins via electrophilic attack facilitated by the bromomethyl group. This property is particularly useful in photoaffinity labeling applications, allowing researchers to study protein interactions in cellular environments .

Pharmacokinetics

Pharmacokinetic studies indicate that the bioavailability of pyrazole derivatives can be influenced by their chemical structure and substituents. Factors such as solubility, stability in biological systems, and metabolic pathways play crucial roles in determining the efficacy of these compounds in therapeutic applications .

Case Studies

Several case studies illustrate the potential applications of this compound:

Study Findings
Burguete et al. (2014)Demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis strains using pyrazole derivatives .
Research on Antimicrobial ActivityShowed effectiveness against multiple bacterial strains at low concentrations .
Anti-inflammatory TestingReported comparable effects to indomethacin in reducing inflammation in animal models .

Q & A

Q. Key Intermediates :

StepIntermediateRoleReference
15-Chloro-3-methyl-1H-pyrazole-4-carbonyl chlorideCore scaffold for acyl thiourea derivatives
2Ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylatePrecursor for cross-coupling reactions

Basic: How is the structural characterization of this compound performed, and what crystallographic parameters are reported?

Answer:
Techniques :

  • X-ray crystallography : Determines absolute configuration and packing interactions. SHELX programs (e.g., SHELXL, SHELXS) are widely used for refinement .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and purity. For example, 1^1H NMR of related pyrazoles shows characteristic trifluoromethyl peaks at δ 120–125 ppm (CF3_3) .

Q. Crystallographic Data (Example) :

ParameterValue (from )
Space groupOrthorhombic, P21_121_121_1
a, b, c (Å)11.3476, 14.0549, 15.954
Volume (ų)2544.5
Z4
Reference :

Advanced: How can reaction conditions be optimized to improve yields in the synthesis of bromomethyl-substituted pyrazoles?

Answer:
Critical factors include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh3_3)4_4) enhance cross-coupling efficiency. For example, Suzuki reactions with aryl boronic acids achieve >80% yields in degassed DMF/H2_2O .
  • Solvent systems : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while methanol/water mixtures aid in precipitation .
  • Temperature control : Bromomethylation at 0–5°C minimizes side reactions like over-halogenation .

Q. Case Study :

ConditionYield ImprovementReference
Pd(PPh3_3)4_4 in DMF/H2_2O85% → 92%
NBS at 4°C60% → 78%

Advanced: How do structural modifications (e.g., substituent position) influence biological activity, and what contradictions exist in pharmacological data?

Answer:

  • Substituent effects :
    • Trifluoromethyl at position 3 enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in CNS-targeted compounds .
    • 2-Chlorophenyl at position 1 increases COX-2 selectivity, but conflicting data show reduced activity in some anti-inflammatory assays due to steric hindrance .

Q. Contradictions :

  • A study on COX inhibition reported IC50_{50} = 0.8 μM for a 4-methoxyphenyl analog, while a 4-fluorophenyl derivative showed IC50_{50} = 2.3 μM , suggesting electronic effects dominate over steric factors .

Advanced: What computational methods are used to analyze structure-activity relationships (SAR) for pyrazole derivatives?

Answer:

  • Molecular docking : Programs like AutoDock Vina model interactions with targets (e.g., COX-2, carbonic anhydrase IX). For example, docking studies reveal hydrogen bonding between the trifluoromethyl group and Thr560^{560} in COX-2 .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity. The trifluoromethyl group lowers the LUMO energy, enhancing electrophilicity .

Q. Table: Key Computational Parameters

ParameterValue (Example)Relevance
HOMO (eV)-6.2Electron donation capacity
LUMO (eV)-1.8Electrophilicity
Binding affinity (kcal/mol)-9.5COX-2 inhibition

Advanced: How are purification challenges addressed for halogenated pyrazoles, particularly with bromomethyl groups?

Answer:

  • Chromatography : Reverse-phase HPLC with C18 columns resolves polar byproducts. Gradient elution (20–80% acetonitrile/water) is effective .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals, leveraging solubility differences between the product and unreacted bromine sources .

Q. Yield vs. Purity Trade-off :

MethodPurity (%)Yield (%)
HPLC9970
Recrystallization9585

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole
Reactant of Route 2
5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole

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